2-Isopropyl-3-nitronaphthalene
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Overview
Description
2-Isopropyl-3-nitronaphthalene is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . It is a derivative of naphthalene, characterized by the presence of an isopropyl group at the second position and a nitro group at the third position on the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropyl-3-nitronaphthalene can be synthesized through the nitration of 2-isopropylnaphthalene. The nitration process typically involves the use of concentrated nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation: The isopropyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-Isopropyl-3-aminonaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: 2-Carboxy-3-nitronaphthalene.
Scientific Research Applications
2-Isopropyl-3-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies involving the interaction of nitroaromatic compounds with biological systems often use this compound as a model compound.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Isopropyl-3-nitronaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The isopropyl group influences the compound’s hydrophobicity and its ability to interact with lipid membranes .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar in structure but with the nitro group at the first position.
2-Nitronaphthalene: Lacks the isopropyl group, making it less hydrophobic.
3-Nitronaphthalene: Nitro group at the third position but without the isopropyl group.
Uniqueness: 2-Isopropyl-3-nitronaphthalene is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical and physical properties. The isopropyl group increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes. The nitro group is reactive and can undergo various chemical transformations, making the compound versatile for different applications .
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-nitro-3-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H13NO2/c1-9(2)12-7-10-5-3-4-6-11(10)8-13(12)14(15)16/h3-9H,1-2H3 |
InChI Key |
LWJQBNCHHOJNHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
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